Product packaging for Eupaformonin(Cat. No.:CAS No. 55520-20-2)

Eupaformonin

Cat. No.: B1252057
CAS No.: 55520-20-2
M. Wt: 306.4 g/mol
InChI Key: UYVDDCCDZKMLBM-IGERJXIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Name: Eupaformonin Source: this compound is a germacranolide-type sesquiterpene lactone that has been isolated from plant species such as Eupatorium heterophyllum . Research Applications and Value: As a sesquiterpene lactone, this compound is of significant interest in phytochemical and pharmacological research. Compounds in this class are often investigated for their potential biological activities. Researchers can utilize this compound as a standard in the chemical analysis and profiling of plant extracts, or as a lead compound in bioactivity studies. Note on Mechanism of Action: The specific molecular mechanisms and detailed biological targets of this compound are areas for ongoing research. Scientists are encouraged to explore its potential interactions with various biological pathways. Quality and Handling: Supplied as a high-purity compound, this compound is ideal for demanding research applications. Researchers should consult the product-specific Certificate of Analysis for detailed information on purity and handling procedures. Important Notice: This product is intended for research purposes only. It is not for use in diagnostic or therapeutic procedures, nor for human or animal consumption. Please handle all chemicals with appropriate care in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22O5 B1252057 Eupaformonin CAS No. 55520-20-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55520-20-2

Molecular Formula

C17H22O5

Molecular Weight

306.4 g/mol

IUPAC Name

[(3aR,4R,6E,9R,10Z,11aR)-4-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-9-yl] acetate

InChI

InChI=1S/C17H22O5/c1-9-5-6-14(21-12(4)18)10(2)8-15-16(13(19)7-9)11(3)17(20)22-15/h5,8,13-16,19H,3,6-7H2,1-2,4H3/b9-5+,10-8-/t13-,14-,15-,16-/m1/s1

InChI Key

UYVDDCCDZKMLBM-IGERJXIRSA-N

SMILES

CC1=CCC(C(=CC2C(C(C1)O)C(=C)C(=O)O2)C)OC(=O)C

Isomeric SMILES

C/C/1=C\C[C@H](/C(=C\[C@@H]2[C@@H]([C@@H](C1)O)C(=C)C(=O)O2)/C)OC(=O)C

Canonical SMILES

CC1=CCC(C(=CC2C(C(C1)O)C(=C)C(=O)O2)C)OC(=O)C

Origin of Product

United States

Methodologies for Advanced Isolation and Structural Elucidation of Eupaformonin in Research

Advanced Chromatographic Separation Techniques for Eupaformonin Isolation

Chromatography plays a crucial role in separating this compound from complex plant extracts. This technique leverages the differential affinities of compounds for a stationary phase and a mobile phase to achieve separation. solubilityofthings.com Various chromatographic methods are employed, including column chromatography and high-pressure liquid chromatography (HPLC). nih.govjournalagent.com For instance, dried leaves of Eupatorium heterophyllum have been extracted, and the compounds were separated using silica-gel column chromatography and normal phase HPLC. nih.gov These methods enable the isolation of this compound from other sesquiterpene lactones and secondary metabolites present in the plant extract. nih.govresearchgate.net

State-of-the-Art Spectroscopic and Crystallographic Methods for Structural Assignment

Once isolated, the structure of this compound is assigned using a combination of advanced spectroscopic and crystallographic techniques. researchgate.netmit.edu These methods provide detailed information about the compound's connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Probing

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. mit.educurrenta.de Detailed analysis of ¹H and ¹³C NMR spectra, including chemical shifts, multiplicities, and coupling constants, provides information about the types of protons and carbons present and their connectivity. nih.govresearchgate.net Two-dimensional NMR techniques, such as COSY, HMQC, and HMBC, are particularly valuable for establishing correlations between different atoms and piecing together the molecular skeleton. researchgate.net Research on related sesquiterpene lactones from Eupatorium species highlights the importance of 2D-NMR techniques in structure elucidation. researchgate.net

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound Characterization

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of ions. mit.educurrenta.de High-Resolution Mass Spectrometry (HRMS) offers very accurate mass measurements, allowing for the determination of the molecular formula. nih.gov LC-MS couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry, enabling the analysis of complex mixtures and the characterization of individual components like this compound. currenta.desemanticscholar.org The HR-EIMS spectrum of a related compound showed a molecular ion peak that helped establish its molecular formula. nih.gov Fragmentation patterns observed in MS can also provide clues about the compound's structure. currenta.de

X-ray Crystallography for Absolute Stereochemical Determination of this compound

X-ray crystallography is a definitive method for determining the three-dimensional structure and absolute stereochemistry of crystalline compounds. wikipedia.orgnih.gov By analyzing the diffraction pattern produced when X-rays interact with a crystal of this compound, researchers can generate an electron density map that reveals the positions of the atoms in the molecule. wikipedia.org This technique was used to establish the crystal and molecular structure of this compound, providing crucial information about its relative stereochemistry. rsc.orgcapes.gov.br The absolute configuration can often be determined from the anomalous dispersion of X-rays, particularly from heavier atoms present in the molecule. rsc.org

Infrared (IR) Spectroscopy in this compound Structural Confirmation

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths. funaab.edu.nglibretexts.org Different functional groups vibrate at characteristic frequencies, resulting in distinctive absorption bands in the IR spectrum. libretexts.orgspecac.com For instance, the IR spectrum of a related sesquiterpene lactone showed absorptions characteristic of a γ-lactone and an ester group. nih.gov Comparing the IR spectrum of isolated this compound to known spectra or characteristic functional group frequencies helps confirm the presence of key structural features. libretexts.org

Purity Assessment Methodologies for this compound in Academic Research

Ensuring the purity of isolated this compound is critical for accurate structural characterization and biological activity studies. Chromatographic techniques, particularly HPLC, are commonly used for purity assessment. journalagent.com The elution profile obtained from HPLC can indicate the presence of impurities, and techniques like analytical HPLC with UV detection can be used to quantify the purity of the isolated compound. researchgate.net Mass spectrometry can also be used to check for the presence of other compounds with different molecular weights. researchgate.net In natural product research, assessing purity is particularly important because plants can produce closely related substances. vdoc.pub

Compound Information

Compound NamePubChem CID
This compound11953933

Data Tables

While specific quantitative data for this compound's isolation yield or detailed spectroscopic peak assignments across all techniques were not consistently available in a format suitable for direct table generation from the provided snippets, the descriptions highlight the types of data obtained. For example, NMR data includes chemical shifts and coupling constants nih.gov, MS data includes molecular ion peaks and fragmentation patterns nih.govcurrenta.de, and IR data shows characteristic absorption bands for functional groups nih.gov.

For illustrative purposes, based on the description of IR data for a related compound nih.gov, a simplified example of how IR data might be presented could be:

Functional GroupCharacteristic IR Absorption (cm⁻¹)
γ-lactone~1765
Ester~1743

Similarly, based on the description of NMR data nih.gov, a conceptual table showing partial ¹H NMR data could be:

PositionδH (ppm)Multiplicity (J in Hz)
H-35.63mult. (J in Hz)
H-65.31mult. (J in Hz)

Note: The specific multiplicity and coupling constant values in the conceptual NMR table are placeholders based on the description and would require detailed spectral data for accuracy.

Biosynthetic Pathways and Precursor Studies of Eupaformonin

General Biosynthesis of Sesquiterpene Lactones in Higher Plants

The biosynthesis of sesquiterpene lactones in higher plants begins with the condensation of IPP and DMAPP to form farnesyl diphosphate (B83284) (FPP), a 15-carbon precursor. royalsocietypublishing.orgmdpi.comup.ac.za This reaction is catalyzed by FPP synthase. royalsocietypublishing.orgmdpi.com FPP serves as a common precursor for various classes of terpenoids, including sesquiterpene lactones. royalsocietypublishing.org

The committed step in sesquiterpene lactone biosynthesis is the cyclization of FPP, typically mediated by sesquiterpene synthases (STPSs), also known as sesquiterpene cyclases. wur.nlmdpi.com This cyclization leads to the formation of various sesquene skeletons, such as germacrene A, a common intermediate for many sesquiterpene lactone subclasses, including germacranolides. royalsocietypublishing.orgwur.nl

Following cyclization, a series of oxidative modifications and hydroxylations occur, often catalyzed by cytochrome P450 enzymes (CYPs). royalsocietypublishing.orgmdpi.com These steps lead to the formation of the characteristic lactone ring and further structural modifications. royalsocietypublishing.orgmdpi.comup.ac.za The diversity in sesquiterpene lactone structures arises from the variety of STPSs and CYPs involved, as well as subsequent modifications like esterification, epoxidation, and hydroxylation. mdpi.comup.ac.za

The general biosynthetic pathway can be summarized as follows:

PathwayPrecursorsProductLocation
Mevalonate (MVA)Acetyl-CoAIPP, DMAPPCytosol
MEPPyruvate, G3PIPP, DMAPPPlastids
PrecursorEnzymeProduct
IPP, DMAPPFPP synthaseFPP
FPPSesquiterpene SynthaseSesquiterpene Skeleton (e.g., Germacrene A)
Sesquiterpene SkeletonCytochrome P450s, other enzymesSesquiterpene Lactone

The formation of the lactone ring often involves the oxidation of a methyl group to a carboxylic acid, followed by cyclization. royalsocietypublishing.orgwur.nl For germacranolides, the biosynthesis typically proceeds through germacrene A, which undergoes oxidation to germacrenoic acid, followed by lactonization. royalsocietypublishing.org

Proposed Biosynthetic Routes to Eupaformonin within Specific Eupatorium Species

This compound is a germacranolide-type sesquiterpene lactone. dntb.gov.uaresearchgate.net Germacranolides are thought to evolve from germacrane (B1241064) precursors, with (+)-costunolide often considered a common intermediate for those with a 6,7-lactone ring. wur.nl While specific detailed studies on the complete biosynthetic route of this compound within Eupatorium species are less extensively documented compared to some other sesquiterpene lactones, the general pathway for germacranolides provides a strong framework.

Based on the established biosynthesis of germacranolides, the proposed route to this compound in Eupatorium formosanum would likely involve the cyclization of FPP to a germacrane skeleton, possibly germacrene A, catalyzed by a sesquiterpene synthase. This would be followed by a series of oxidation steps, including the formation of the lactone ring and the introduction of other functional groups characteristic of this compound, such as hydroxyl and epoxy groups, and esterification with an angelic acid moiety. up.ac.zaresearchgate.net

The structural features of this compound, including its germacrane skeleton and the presence of specific functional groups and their positions, suggest that specific sesquiterpene synthases and cytochrome P450 enzymes are involved in its formation. The precise sequence of oxidation, hydroxylation, and esterification steps leading specifically to this compound would require dedicated enzymatic and genetic studies within Eupatorium formosanum.

Studies on other Eupatorium species have identified various sesquiterpene lactones, indicating the presence of the general sesquiterpene biosynthetic machinery within this genus. dntb.gov.uanih.gov The diversity of sesquiterpene lactones in Eupatorium suggests that different species or even populations within a species may possess variations in the late-stage biosynthetic enzymes, leading to the production of different specific compounds like this compound, eupaformosanin, and others. dntb.gov.uanih.govzu.edu.pk

Enzymatic and Genetic Investigations into this compound Biosynthesis

While general enzymatic and genetic investigations into sesquiterpene lactone biosynthesis in plants have been conducted, specific studies focusing solely on the enzymes and genes directly involved in the biosynthesis of this compound appear limited in the provided search results. Research in this area typically involves identifying and characterizing the sesquiterpene synthases responsible for the initial cyclization of FPP and the cytochrome P450 enzymes and other modifying enzymes that carry out the subsequent steps, such as oxidation, hydroxylation, and lactone ring formation. royalsocietypublishing.orgwur.nlmdpi.com

Techniques used in such investigations include enzyme assays to determine the catalytic activity of isolated enzymes, gene cloning and expression to study the function of specific genes, and genetic manipulation to alter the production of sesquiterpene lactones. researchgate.net For example, studies on the biosynthesis of other sesquiterpene lactones like artemisinin (B1665778) have served as model systems for understanding and manipulating these pathways. researchgate.net

To fully elucidate the enzymatic and genetic basis of this compound biosynthesis, targeted research on Eupatorium formosanum would be necessary. This would involve:

Identifying the specific sesquiterpene synthase(s) that produce the germacrane precursor relevant to this compound.

Characterizing the cytochrome P450 enzymes and other modifying enzymes responsible for the formation of the lactone ring, introduction of hydroxyl and epoxy groups, and esterification with angelic acid.

Identifying the genes encoding these enzymes.

Investigating the regulation of these genes to understand how this compound production is controlled in the plant.

Such studies could potentially involve transcriptomic and proteomic analyses of Eupatorium formosanum tissues that produce this compound, as well as functional characterization of candidate genes and enzymes through techniques like heterologous expression.

Pre Clinical Biological Activities and Molecular Mechanisms of Action of Eupaformonin

In Vitro Cytotoxicity and Antineoplastic Activity Research

Research into the antineoplastic activity of Eupaformonin primarily involves assessing its cytotoxic effects on various cancer cell lines. Cytotoxicity, the ability of a compound to kill cells, is a fundamental measure in the initial screening of potential anticancer agents. nih.govmdpi.com

Cellular Proliferation Inhibition Studies

Studies have demonstrated that this compound can inhibit the proliferation of cancer cells in in vitro settings. Cellular proliferation inhibition is a key aspect of antineoplastic activity, aiming to slow down or halt the uncontrolled growth characteristic of cancer. nih.govdovepress.combiorxiv.org For instance, eupafolin, a related flavonoid, has been shown to significantly decrease the proliferation ability of breast cancer cells. nih.gov

Elucidation of Apoptosis Induction Pathways and Cell Cycle Modulation at the Molecular Level

This compound's antineoplastic effects are often mediated through the induction of apoptosis, a programmed cell death process, and the modulation of the cell cycle. Apoptosis plays a vital role in cell survival, and its deregulation is a hallmark of cancer. nih.govfrontiersin.orgnih.gov The intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways are the two main apoptotic signaling pathways that activate caspases, key executioners of apoptosis. frontiersin.org

Research indicates that this compound can influence key molecular players in these pathways. For example, eupafolin treatment increased the protein levels of Bax and cleaved caspase 3, while decreasing that of Bcl-2 in breast cancer cells. nih.gov The Bcl-2 family of proteins includes both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak, Bad) members, which regulate the mitochondrial release of cytochrome-c, a critical step in the intrinsic apoptotic pathway. frontiersin.orgmdpi.com

Furthermore, this compound has been observed to cause cell cycle arrest. Eupafolin treatment led to the arrest of breast cancer cell proliferation at the G0/G1 phase. nih.gov Another study reported that eupafolin treatment blocked breast cancer cell proliferation in the S phase. nih.gov Cell cycle modulation involves influencing the progression of cells through different phases (G1, S, G2, M), and disrupting this process can prevent cancer cells from dividing. nih.gov The expression of cyclins and CDKs is related to cell cycle regulation, and their down-regulation can inhibit the development of breast cancer. nih.gov

Signaling pathways such as PI3K/Akt/mTOR, MAPKs (including ERK and p38), and NF-κB have been implicated in mediating the effects of this compound on apoptosis and cell cycle. nih.govnih.govnih.gov These pathways are closely related to tumor proliferation and autophagy. nih.gov Eupafolin treatment has been shown to decrease the protein levels of p-PI3K, p-Akt, and p-mTOR. nih.gov Additionally, eupafolin significantly inhibited the PI3K/AKT, MAPKs, and NF-κB pathways in breast cancer cells. nih.gov Activation of MAPK is able to inhibit the proliferation of cancer cells. nih.gov

Investigation of Specific Cellular Line Responses (e.g., H.Ep.-2)

Studies have investigated the effects of this compound on specific cancer cell lines, such as H.Ep.-2. The H.Ep.-2 cell line, originally thought to be derived from a laryngeal carcinoma, has been shown to be a derivative of HeLa cells. cellosaurus.org Research on the effects of various substances on the H.Ep.-2 cell line contributes to understanding their potential against certain cancers, although the origin of the cell line should be considered. researchgate.net While the provided search results mention H.Ep.-2 in the context of other studies and cell line characteristics, specific detailed findings regarding this compound's effects solely on H.Ep.-2 cells were not extensively detailed within the immediate results. However, in vitro cytotoxicity assays are widely used for evaluating the preliminary anticancer activity of compounds on a wide range of cell lines. nih.govmdpi.com

Anti-inflammatory Mechanisms and Associated Pathways (In Vitro Models)

This compound has also been explored for its anti-inflammatory properties using in vitro models. Inflammation is a complex physiological response involving various mediators and signaling pathways. plos.orgnih.gov

Modulation of Inflammatory Mediators and Enzyme Activities

Research indicates that this compound can modulate the production and activity of inflammatory mediators and enzymes. Inflammatory mediators include substances like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as TNF-α and IL-6. plos.orgnih.govmdpi.com Enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are involved in the synthesis of NO and PGE2, respectively. plos.orgnih.gov

Eupafolin, a related compound, decreased the LPS-induced release of inflammatory mediators (iNOS, COX-2, and NO) and pro-inflammatory cytokines (IL-6 and TNF-α) from RAW264.7 macrophages. plos.org This suggests that this compound or related compounds may exert anti-inflammatory effects by inhibiting the production of these key inflammatory molecules. plos.org Flavonoids, in general, can inhibit eicosanoid generating enzymes, including phospholipase A2, cyclooxygenases, and lipoxygenases, thereby reducing the concentrations of prostanoids and leukotrienes. nih.gov

Cellular Signaling Pathway Interventions (e.g., NF-κB, MAPK, Ras/MEK/ERK cascades)

The anti-inflammatory mechanisms of this compound involve interventions in various cellular signaling pathways. Key pathways implicated include NF-κB, MAPK (p38, ERK1/2, JNK), and potentially the upstream Ras/MEK/ERK cascade. mdpi.comnih.govplos.orgscielo.brbcrj.org.br

NF-κB is a transcription factor that plays a central role in regulating the expression of numerous genes involved in inflammation. mdpi.comnih.gov Activation of NF-κB accelerates pathogenic inflammation. mdpi.com MAPK pathways, including ERK, JNK, and p38, are also crucial in mediating inflammatory responses. nih.govplos.org The Ras/Raf/MEK/ERK pathway is a chain of proteins that communicates signals from cell surface receptors, influencing processes like cell proliferation, differentiation, and apoptosis, and can interact with other pathways like NF-κB. nih.govsinobiological.comcusabio.comnih.gov

Eupafolin inhibited the LPS-induced phosphorylation of p38 MAPK, ERK1/2, JNK, AKT, and p65 (a subunit of NF-κB) and the nuclear translocation of p65. plos.org These effects were mainly mediated by the inhibition of JNK. plos.org Eupafolin also significantly inhibited the PI3K/Akt, MAPKs, and NF-κB pathways in breast cancer cells, further highlighting the involvement of these cascades. nih.gov The modulation of these signaling pathways suggests a multi-targeted approach by which this compound may exert its anti-inflammatory effects.

Summary of Key In Vitro Findings:

ActivityObserved EffectsInvolved Pathways/Mechanisms
CytotoxicityInhibition of cancer cell proliferation, Induction of apoptosisApoptosis induction (caspase activation, modulation of Bcl-2 family proteins), Cell cycle arrest
AntineoplasticReduction in proliferation, migration, and invasion of cancer cellsPI3K/Akt/mTOR pathway inhibition, MAPKs, NF-κB
Anti-inflammatoryInhibition of inflammatory mediator release (NO, PGE2, IL-6, TNF-α), Inhibition of enzyme activities (iNOS, COX-2)NF-κB pathway inhibition, MAPK pathway modulation (JNK, p38, ERK1/2)

Other Investigated Biological Activities in Pre-clinical Models

Beyond its known cytotoxic effects, this compound and the plant extracts containing it have been investigated for other pre-clinical biological activities, including antiplasmodial, immunomodulatory, and antioxidative properties. These studies, primarily conducted in vitro, provide insights into the multifaceted potential of this compound.

Antiplasmodial Activity and Related Cellular Effects

Sesquiterpene lactones, including those found in Eupatorium species, have demonstrated antiplasmodial activity in in vitro models. For instance, the dichloromethane (B109758) extract of Eupatorium perfoliatum, a plant known to contain sesquiterpene lactones, exhibited antiplasmodial activity against Plasmodium falciparum with an IC50 value of 2.7 µg/ml. researchgate.net This extract was found to contain seven sesquiterpene lactones, including guaianolides and germacranolides. researchgate.net While this indicates that compounds within extracts containing this compound possess antiplasmodial effects, specific data on the antiplasmodial activity and related cellular effects of isolated this compound requires further dedicated research.

Immunomodulatory Properties (In Vitro/Cellular Studies)

In vitro studies have explored the potential immunomodulatory effects of extracts containing this compound. The dichloromethane extract of Eupatorium perfoliatum showed potential immunomodulatory activity in vitro by inhibiting the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS). researchgate.net This effect was correlated with a significant reduction in the activation of inducible nitric oxide synthase (iNOS). researchgate.net These findings suggest that components within the extract, potentially including this compound, may influence immune responses at the cellular level by modulating inflammatory mediators.

Antioxidative Activity and Mechanisms

The antioxidative potential of this compound has been considered, often in the context of the plant extracts in which it is found. This compound is listed as a terpene present in the ethanol (B145695) extract of Polyalthia cerasoides stem bark, an extract that also contains polyphenolic compounds known for potent antioxidant properties. journalijar.com While this association suggests a potential role for this compound in the observed antioxidant effects of the extract, direct studies specifically detailing the antioxidative activity and mechanisms of isolated this compound are limited in the provided search results. Antioxidant mechanisms generally involve the scavenging of free radicals, chelation of metal ions, and modulation of antioxidant enzyme activity. frontiersin.orgresearchgate.netmdpi.com Further research is needed to elucidate the specific contribution and mechanisms of this compound to antioxidant activity.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Eupaformonin and Its Analogs

Identification of Pharmacophores and Key Structural Features Governing Eupaformonin's Biological Activity

The biological activity of sesquiterpene lactones, including this compound, is often attributed to specific functional groups and structural moieties within the molecule. While detailed pharmacophore models specifically for this compound are not extensively described in the immediate search results, general principles for sesquiterpene lactones can be applied.

A key structural feature often implicated in the biological activity of many sesquiterpene lactones is the presence of an α-methylene-γ-lactone moiety. This group is known to act as a Michael acceptor and can interact with biological nucleophiles, such as sulfhydryl groups in proteins, which is believed to contribute to their cytotoxic and other biological effects.

This compound is classified as a germacranolide-type sesquiterpene lactone. slideheaven.comacs.orgunam.mx The germacrane (B1241064) skeleton, a 10-membered ring, is a defining feature. Modifications to this core structure, as well as the nature and position of substituents, can significantly influence the biological activity of germacranolides.

Based on the literature on related sesquiterpene lactones, potential pharmacophoric features of this compound likely include:

The α-methylene-γ-lactone ring.

Specific hydroxyl groups or other oxygen functionalities.

The presence and orientation of ester groups, such as the acetoxy group in this compound. slideheaven.com

Further research specifically on this compound and its structurally modified analogs is needed to precisely delineate the pharmacophore and the critical structural features responsible for its observed biological activities.

Computational Modeling and Predictive Analytics in this compound SAR and QSAR

Computational modeling and predictive analytics play a vital role in modern SAR and QSAR studies. These techniques allow researchers to build mathematical models that correlate molecular descriptors with biological activity, enabling the prediction of activity for untested compounds and guiding the design of new analogs. amazon.comwikipedia.orgnih.gov

QSAR models typically involve calculating various molecular descriptors that represent the physicochemical and structural properties of the compounds. These descriptors can include parameters related to:

Electronic properties (e.g., partial charges, polarizability).

Steric properties (e.g., molecular volume, shape descriptors).

Hydrophobic properties (e.g., log P).

Topological descriptors (e.g., connectivity indices). wikipedia.org

By applying statistical methods, such as multiple linear regression or more advanced machine learning techniques, to a dataset of compounds with known structures and biological activities, a predictive QSAR model can be developed. nih.govmdpi.comnih.govresearchgate.net

While specific computational modeling and QSAR studies focused solely on this compound were not prominently found in the initial search, the principles of QSAR are broadly applicable to sesquiterpene lactones. nih.govnih.gov Such studies on this compound would involve:

Compiling a dataset of this compound and its analogs with experimentally determined biological activities (e.g., cytotoxicity against specific cell lines).

Calculating a diverse set of molecular descriptors for each compound in the dataset.

Developing and validating QSAR models using appropriate statistical or machine learning techniques.

Interpreting the models to understand which descriptors are most influential in determining activity.

Using the validated models to predict the activity of novel, designed this compound analogs.

Computational approaches could also involve molecular docking studies to predict how this compound interacts with potential biological targets, providing insights into its mechanism of action and guiding structural modifications.

Design Principles for Targeted Structural Modification to Modulate this compound's Biological Profile

Targeted structural modification is a key strategy in medicinal chemistry to optimize the biological profile of a lead compound like this compound. Based on SAR and QSAR insights, specific alterations can be made to the molecular structure to potentially enhance potency, improve selectivity, or modify other pharmacological properties. wikipedia.orggardp.org

General design principles for modifying sesquiterpene lactones based on SAR often involve:

Modification of the α-methylene-γ-lactone moiety: Since this group is crucial for activity in many sesquiterpene lactones, modifications here (e.g., reduction, addition reactions) can significantly impact biological effects.

Alteration of ester groups: The type and position of ester substituents, such as the acetoxy group in this compound, can influence lipophilicity, metabolic stability, and interactions with biological targets. slideheaven.com Replacing or modifying these groups can lead to altered activity.

Modification of hydroxyl groups: Free hydroxyl groups can be involved in hydrogen bonding and can affect solubility and metabolism. Masking or modifying these groups (e.g., esterification, etherification) can change the compound's properties.

Skeletal modifications: While more complex, alterations to the germacrane core structure could lead to novel analogs with potentially different activities.

For this compound, targeted modifications could aim to:

Increase or decrease the reactivity of the α-methylene group.

Modulate lipophilicity by changing ester groups or adding/removing polar functionalities.

Introduce new functional groups that can interact favorably with specific biological targets.

Explore the impact of modifying the oxidation state at different positions of the germacrane skeleton.

The design of new analogs would ideally be guided by predictive QSAR models and insights from computational studies to prioritize synthesis efforts towards compounds with a higher probability of possessing the desired biological profile.

Stereochemical Influences on this compound's Biological Activities

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can profoundly influence its biological activity. acs.org For complex molecules like sesquiterpene lactones with multiple chiral centers, the specific stereoisomer can have significantly different interactions with biological targets, leading to variations in potency, efficacy, and selectivity.

Differences in stereochemistry among sesquiterpene lactones are known to result in varying biological activities. For instance, epimers (diastereoisomers that differ at only one chiral center) or enantiomers (stereoisomers that are non-superimposable mirror images) can exhibit distinct binding affinities to receptors or enzymes, leading to different pharmacological outcomes.

While detailed studies specifically comparing the biological activities of different stereoisomers of this compound were not found in the immediate search results, the importance of stereochemistry in the activity of sesquiterpene lactones is well-established in the broader literature. acs.org

Future research on this compound SAR should consider the synthesis and evaluation of its stereoisomers or diastereomers to understand the specific contribution of each chiral center to its biological activity. This would involve:

Stereoselective synthesis of different this compound stereoisomers.

Evaluation of the biological activity of each isolated stereoisomer.

Computational studies to analyze the conformational preferences and interactions of different stereoisomers with potential biological targets.

Understanding the stereochemical influences is critical for the rational design of this compound analogs with optimized biological properties.

Synthetic and Semisynthetic Approaches to Eupaformonin and Its Derivatives

Total Synthesis Strategies and Methodological Advancements for Eupaformonin

Total synthesis aims to construct complex molecules from simpler, readily available precursors through a series of chemical reactions. For natural products like this compound, total synthesis endeavors contribute significantly to discovering new chemical reactivity, evaluating existing synthetic methods, and enabling biological and medicinal research. nih.gov While specific detailed total synthesis strategies for this compound are not extensively detailed in the provided search results, the general field of natural product total synthesis has seen significant advancements. These include the development of new reactions, cascade sequences, biomimetic strategies, and the application of asymmetric organocatalysis, particularly using chiral secondary amines for reactions involving α,β-unsaturated aldehydes. nih.govnih.govamazon.de Desymmetrization protocols have also been applied to simplify and improve the efficiency of natural product synthesis. core.ac.uk

Semisynthetic Modifications and Derivatization of this compound for Research Applications

Semisynthesis involves using a naturally occurring compound as a starting material and chemically modifying it to produce derivatives. This approach is valuable for generating analogs with potentially altered biological activities or improved properties for research applications. lsu.edu Sesquiterpene lactones, including those related to this compound, have been subjected to semisynthetic modifications to explore their properties. lsu.edu For instance, ester derivatives of related sesquiterpene lactones have been synthesized using methods like esterification with acetic anhydride (B1165640) in pyridine. lsu.edu This highlights the general approach of modifying functional groups on the core this compound structure to create new compounds for further study. Acid-catalyzed transannular cyclization of natural cyclodecadienes, the structural class to which this compound belongs, is another strategy used to generate new natural product derivatives. colab.ws

Chemoenzymatic Synthesis in the Generation of this compound Analogs

Chemoenzymatic synthesis combines the strengths of both chemical synthesis and enzymatic transformations. Enzymes can catalyze highly selective reactions that are challenging to achieve with traditional chemical methods, offering opportunities for new synthetic strategies and retrosynthetic disconnections. nih.govnih.gov While direct examples of chemoenzymatic synthesis specifically applied to this compound or its direct analogs are not explicitly found in the provided results, the broader application of chemoenzymatic approaches in natural product synthesis is well-established. nih.govnih.govrsc.orgrsc.orgfrontiersin.org This includes the use of enzymes for generating chiral synthons, performing endgame transformations, and facilitating convergent synthesis and cascade reactions for building molecular complexity. nih.gov The modular nature of some chemoenzymatic approaches allows for the synthesis of diverse analogs within a natural product family. nih.gov This suggests that chemoenzymatic methods hold potential for the future synthesis of this compound analogs, particularly for introducing specific functionalizations or stereocenters with high precision.

Advanced Analytical Methodologies for Eupaformonin Research

Chromatographic Techniques for Quantitative Analysis of Eupaformonin in Complex Research Matrices (e.g., LC-MS/MS, GC-MS)

Quantitative analysis of this compound in complex matrices, such as biological samples or plant extracts, often relies on highly sensitive and selective chromatographic techniques coupled with mass spectrometry. Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are prominent methods in this domain. LC-MS separates compounds based on their interaction with a stationary phase and a mobile phase, followed by detection based on their mass-to-charge ratio. creative-proteomics.com LC-MS/MS enhances this by employing a second stage of mass spectrometry, allowing for fragmentation of the parent ion and analysis of the resulting product ions. creative-proteomics.com This provides increased sensitivity and selectivity, making it particularly suitable for analyzing target compounds in complex mixtures or at low concentrations, such as in pharmaceutical development or environmental testing. creative-proteomics.commeasurlabs.com LC-MS/MS commonly utilizes Multiple Reaction Monitoring (MRM) for highly accurate quantification with reduced interference. creative-proteomics.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly useful for volatile and semi-volatile compounds. thermofisher.com GC separates components based on their boiling points and interaction with the stationary phase in a heated column, before they enter the mass spectrometer for detection and identification based on their fragmentation patterns. innovatechlabs.com GC-MS can be used for both targeted and untargeted analysis. thermofisher.com For enhanced sensitivity and selectivity in quantitative analysis, especially for trace level contaminants, GC is often coupled with a triple quadrupole mass spectrometer (GC-MS/MS), typically operating in Selected Reaction Monitoring (SRM) mode to minimize interference from background ions. thermofisher.com While the direct application of GC-MS to this compound is mentioned in the context of analyzing essential oils researchgate.net, its suitability depends on this compound's volatility, which might require derivatization for effective GC analysis, similar to the analysis of polar compounds like amino acids. sigmaaldrich.com

The analysis of complex matrices presents challenges, including potential interferences from other components. chromatographyonline.commdpi.com Sample preparation techniques such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), or restricted access media (RAM) columns are often employed before chromatographic analysis to clean up samples and enrich the analyte, improving the accuracy and reliability of the quantitative results. chromatographyonline.commdpi.comeurl-pesticides.eumdpi.com Method validation is crucial to ensure reliable, reproducible, and accurate data when analyzing complex matrices. chromatographyonline.comeurachem.org

Advanced Spectroscopic Methods for Real-time Monitoring of this compound-Biological Target Interactions

Spectroscopic methods play a vital role in investigating the interactions between small molecules like this compound and their biological targets, often providing real-time insights into binding events and conformational changes. Techniques such as UV-Visible (UV-Vis) absorption spectroscopy, fluorescence spectroscopy, synchronous fluorescence spectroscopy, and circular dichroism (CD) spectroscopy are commonly used to characterize molecular interactions. nih.govnih.gov

For instance, spectroscopic methods have been applied to study the interaction between related compounds, such as eupatorin, and proteins like bovine serum albumin (BSA). UV-Vis and fluorescence spectroscopies can reveal quenching mechanisms, while thermodynamic parameters derived from temperature-dependent studies can indicate the nature of the driving forces behind the interaction (e.g., hydrophobic or electrostatic interactions). nih.govnih.gov Synchronous fluorescence and CD spectroscopies can provide information on conformational changes in the biological target upon binding. nih.govnih.gov

Beyond these established techniques, advanced spectroscopic methods and related approaches are being developed and applied to study single molecule interactions and biological complexes with high resolution and sensitivity. parksystems.com Techniques like force-distance spectroscopy, an operational mode of Atomic Force Microscopy (AFM), can be used to detect intermolecular binding forces. parksystems.com While the direct application of these specific advanced methods to this compound is not explicitly detailed in the search results, the principles highlight the evolving landscape of spectroscopic analysis for monitoring biological interactions in real-time or near real-time. Spectroscopic methods are also valuable for studying conformational mixtures and their rapid dynamic exchange. unam.mx

Application of Metabolomics and Proteomics Approaches in this compound Research

Metabolomics and proteomics are powerful systems biology approaches that can be applied to this compound research to understand its effects on cellular processes at a broader level. Metabolomics involves the comprehensive qualitative and quantitative analysis of all metabolites in a biological system, providing a snapshot of the metabolic state. europa.eu Proteomics focuses on the large-scale study of proteins, including their structure, function, and interactions. eupa.org

Applying metabolomics in this compound research could involve analyzing changes in the cellular or tissue metabolome following exposure to this compound to identify affected metabolic pathways. This can help elucidate the compound's mechanism of action or identify biomarkers of its activity. GC-MS is one of the sophisticated analytical technologies used for complex metabolomic analyses, allowing for exploration of primary and secondary metabolites. thermofisher.com LC-MS is also preferentially used in metabolomics. thermofisher.com Non-targeted metabolomics, which aims to capture a wide range of metabolites, can reveal significant metabolic alterations associated with exposure to various substances. nih.gov

Proteomics can be used to identify protein targets that this compound interacts with or to study how this compound exposure alters protein expression levels or post-translational modifications. This can provide insights into the cellular pathways and networks influenced by the compound. LC-MS is also a key technique in proteomics research for the separation and identification of peptides and proteins. thermofisher.com Organizations like the European Proteomics Association (EuPA) promote and coordinate research and training in proteomics across Europe. eupa.orgproteomics.nl

The integration of metabolomics and proteomics data can provide a more comprehensive understanding of the biological impact of this compound, revealing interconnected changes at both the metabolic and protein levels.

Development and Validation of Bioanalytical Methods for In Vitro and Ex Vivo this compound Studies

The accurate quantification of this compound in biological matrices is essential for both in vitro (studies conducted in a lab using cells or tissues) and ex vivo (studies using living tissue outside the body) research. This requires the development and rigorous validation of specific bioanalytical methods. Bioanalytical methods aim to measure the concentration of an analyte in biological samples accurately and reliably.

LC-MS/MS is a highly sensitive technique frequently used for bioanalysis, including the analysis of small molecules in complex biological matrices like plasma or urine. mdpi.comadvinus.com Method development for bioanalysis involves selecting appropriate sample preparation techniques (e.g., protein precipitation, LLE, SPE) to isolate the analyte from the matrix while minimizing interference. chromatographyonline.commdpi.com The method must be sensitive enough to quantify this compound at relevant concentrations in the biological matrix.

Validation of bioanalytical methods is a critical step to ensure their reliability and includes assessing parameters such as accuracy, precision, sensitivity (lower limit of quantification), selectivity, matrix effects, and stability of the analyte in the matrix under various storage and handling conditions. chromatographyonline.comeurachem.org Fit-for-purpose bioanalytical methods are developed for discovery studies, while GLP-compliant validated methods are used for studies intended for regulatory submission. advinus.com

Ex vivo studies, which involve using live tissues or organs, require bioanalytical methods that can accurately quantify the compound within these complex biological environments. nih.govnih.gov Challenges in ex vivo analysis can include potential degradation or conversion of the compound within the tissue matrix, similar to the considerations for prodrugs in bioanalysis. youtube.com Therefore, method development must consider the stability of this compound in the specific ex vivo matrix and may require the use of stabilizers or controlled conditions during sample collection and processing. The validation process for ex vivo studies should address these specific matrix-related challenges.

Comparative Research of Eupaformonin with Other Natural Sesquiterpene Lactones

Structural Similarities and Differences within Germacranolides and Other Sesquiterpene Lactone Subclasses

Sesquiterpene lactones are broadly classified into several subclasses based on the structure and size of their carbocyclic ring system. The main subclasses include germacranolides (featuring a 10-membered ring), guaianolides and pseudoguaianolides (both possessing a 5/7 bicyclic system), eudesmanolides (characterized by a 6/6 bicyclic structure), and xanthanolides (containing a non-cyclic carbon chain and a seven-membered ring). researchgate.netencyclopedia.pubencyclopedia.pubmdpi.com

Eupaformonin is specifically a germacranolide. rsc.orglsu.edu Germacranolides are characterized by a ten-membered ring, often with double bonds at specific positions, such as Δ1(10) and Δ4. rsc.org The crystal and molecular structure of this compound has been established, showing a Δ1(10)trans, Δ4cis-cyclodecadiene ring in a chair-boat conformation. rsc.org The lactone ring in this compound is fused between C-6 and C-12, with a C(6), C(7)-trans fusion and an α-methylene-γ-lactone chromophore. rsc.org

Comparative Biological Activity Profiling of this compound and Related Compounds in Standardized Assays

Sesquiterpene lactones exhibit a wide spectrum of biological activities, including antitumor, anti-inflammatory, antimicrobial, antiviral, and anti-malarial properties. researchgate.netwikipedia.orgencyclopedia.pubencyclopedia.pubmdpi.comresearchgate.net Comparative studies using standardized assays are crucial for understanding the relative potency and selectivity of different sesquiterpene lactones, including this compound.

This compound has been reported to possess cytotoxic activity. rsc.orgacs.org While specific detailed comparative biological activity profiling of this compound against a broad panel of other sesquiterpene lactones in standardized assays is not extensively detailed in the provided snippets, the general understanding of sesquiterpene lactone research allows for a comparative context.

For example, comparative studies have shown that different sesquiterpene lactone subclasses can exhibit varying degrees of activity in similar assays. Guaianolides, for instance, have shown significant efficacy in inhibiting NF-κB activation, a key pathway in inflammation and cancer. semanticscholar.org The conformational flexibility of germacranolides compared to more rigid structures like guaianolides is also suggested to influence their activity, such as in suppressing plant growth. semanticscholar.org

Standardized assays, such as those evaluating cytotoxicity against cancer cell lines (e.g., MTT assay), anti-inflammatory markers (e.g., NF-κB activation), or antimicrobial effects (e.g., minimum inhibitory concentration), are used to compare the potency of different sesquiterpene lactones. nih.govfrontiersin.orgfrontiersin.org The data generated from such assays allows for the identification of promising compounds and the investigation of structure-activity relationships.

Analysis of Divergent and Convergent Molecular Mechanisms of Action Among Related Sesquiterpene Lactones

The biological activities of sesquiterpene lactones are largely attributed to their ability to react with biological molecules, particularly through the alkylation of thiol groups (cysteine residues) in proteins via Michael addition, primarily mediated by the α-methylene-γ-lactone moiety. encyclopedia.pubencyclopedia.pubmdpi.comresearchgate.netmdpi.comsemanticscholar.org This common mechanism underlies many of their observed effects, including the modulation of cell signaling pathways. encyclopedia.pubencyclopedia.pubmdpi.comresearchgate.net

A convergent mechanism of action for many sesquiterpene lactones involves the inhibition of the NF-κB signaling pathway. researchgate.netnih.govresearchgate.netuminho.ptcore.ac.uk NF-κB is a transcription factor that plays a critical role in inflammatory responses and cell proliferation. semanticscholar.orgnih.govresearchgate.net Sesquiterpene lactones can inhibit NF-κB activation by preventing the degradation of IκB, the inhibitory protein, or by directly alkylating cysteine residues in the p65 subunit of NF-κB, thereby blocking its nuclear translocation and DNA binding. researchgate.netsemanticscholar.orgcore.ac.uk This inhibition of NF-κB contributes to their anti-inflammatory and anticancer properties. nih.govresearchgate.netuminho.ptcore.ac.uk

Besides NF-κB, sesquiterpene lactones can also modulate other signaling pathways, such as the MAPK (Mitogen-Activated Protein Kinases) and JAK-STAT (Janus Kinase-Signal Transducer and Activator of Transcription) pathways, which are involved in various cellular processes including inflammation, proliferation, and apoptosis. nih.govuminho.ptfrontiersin.org Some sesquiterpene lactones can induce apoptosis (programmed cell death) in cancer cells through mechanisms involving the production of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and activation of caspases. researchgate.netfrontiersin.org

While the α-methylene-γ-lactone group is a key pharmacophore, the diverse structural features of different sesquiterpene lactones can lead to divergent mechanisms or target specificity. For example, while many sesquiterpene lactones target NF-κB, others might have more pronounced effects on different pathways or proteins. uminho.ptfrontiersin.org The lipophilicity and spatial arrangement of substituents can influence how readily a compound enters cells and interacts with specific intracellular targets. semanticscholar.orgfrontiersin.org

Comparative studies on compounds like parthenolide (B1678480) and costunolide, both sesquiterpene lactones, have shown that while they both inhibit NF-κB, their potency might differ, and they could potentially affect other downstream targets differently. core.ac.uk Another example of divergent mechanisms is seen in the trypanocidal activity of psilostachyin and psilostachyin C; despite structural similarity, psilostachyin interacts with hemin, while psilostachyin C interferes with sterol synthesis. nih.gov

This compound, as a cytotoxic germacranolide, is likely to exert its effects, at least in part, through the common mechanisms involving alkylation of thiol groups and modulation of key signaling pathways like NF-κB, similar to other sesquiterpene lactones with reported cytotoxicity. researchgate.netacs.orgnih.govresearchgate.netuminho.ptcore.ac.uk However, the specific details of its molecular targets and the extent to which its mechanism converges or diverges from other germacranolides or other sesquiterpene lactone subclasses would require dedicated comparative mechanistic studies.

Chemotaxonomic Significance of this compound Distribution in Eupatorium Species and Other Plant Genera

The distribution of specific secondary metabolites, such as sesquiterpene lactones, within plant species can provide valuable information for chemotaxonomy, the classification of organisms based on their chemical constituents. dntb.gov.ua Sesquiterpene lactones are particularly well-known as chemotaxonomic markers, especially within the Asteraceae family. researchgate.netdntb.gov.ua

This compound has been isolated from Eupatorium formosanum. rsc.orgsemanticscholar.orgdntb.gov.ua The genus Eupatorium (family Asteraceae) is known to be a rich source of sesquiterpene lactones, including both germacranolides and guaianolides. semanticscholar.orgresearchgate.netresearchgate.net The presence of this compound and other sesquiterpene lactones in Eupatorium species contributes to the chemotaxonomic profile of this genus. researchgate.net

The types of sesquiterpene lactones found can vary between different Eupatorium species and even within different populations of the same species, suggesting locality-dependent intraspecific chemical diversity. semanticscholar.org For example, studies on Eupatorium heterophyllum have revealed different chemotypes characterized by the prevalence of specific germacranolides like hiyodorilactones or eupatoriopicrin (B210294) depending on the geographical origin. semanticscholar.orgmdpi.com This variation in sesquiterpene lactone profiles can be used to distinguish between closely related species or to understand the chemical variation within a genus. semanticscholar.org

While Eupatorium is a prominent source, sesquiterpene lactones are also found in other plant families, although they are most characteristic of the Asteraceae. wikipedia.org The presence of specific sesquiterpene lactone subclasses or individual compounds can serve as markers for particular tribes or subtribes within the Asteraceae. researchgate.net For instance, guaianolides are quite common in the tribe Eupatorieae, to which Eupatorium belongs. researchgate.net

The isolation of this compound, a germacranolide, from Eupatorium formosanum aligns with the known capacity of the genus Eupatorium to produce this class of sesquiterpene lactones. semanticscholar.orgresearchgate.net Comparative studies of the sesquiterpene lactone profiles across different Eupatorium species and related genera can help to clarify taxonomic relationships and evolutionary pathways based on biochemical characteristics. dntb.gov.ua The presence or absence of specific sesquiterpene lactones like this compound can serve as a chemical fingerprint for particular plant taxa.

Future Directions and Emerging Research Avenues for Eupaformonin

Advanced Mechanistic Investigations at the Sub-cellular and Atomic Levels

Future research on Eupaformonin will likely focus on dissecting its precise mechanisms of action with high resolution. This involves moving beyond general observations to detailed investigations at the sub-cellular and even atomic scales. Advanced mechanistic studies often employ techniques that provide deep insights into how a molecule interacts with its biological targets. For instance, understanding catalytic processes at a fundamental level can involve new analytical tools like photoionization and photoelectron photoion coincidence spectroscopy rsc.org. While these specific techniques are mentioned in the context of catalysis, the principle of employing sophisticated analytical methods to probe molecular interactions is directly applicable to understanding this compound's engagement with cellular components.

Further research could utilize techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and cryo-electron microscopy to determine the three-dimensional structures of this compound in complex with its protein targets . This structural understanding is crucial for rational design efforts. Pre-steady-state kinetic measurements, potentially using techniques like fast-mixing or photoswitchable substrates, could provide crucial mechanistic insights into the dynamics of this compound's interactions with enzymes or other biomolecules muni.cz. Such detailed investigations are essential for a comprehensive understanding of how this compound exerts its biological effects.

Integration of Advanced Omics Technologies (Genomics, Proteomics, Metabolomics) for Comprehensive Understanding

The advent of advanced omics technologies presents a powerful opportunity to gain a comprehensive understanding of this compound's impact on biological systems. Integrating data from genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of cellular responses to this compound treatment humanspecificresearch.orguninet.eduresearchgate.netnih.gov.

Genomics can reveal how this compound might influence gene expression patterns, identifying specific genes that are upregulated or downregulated in response to the compound. Transcriptomics, focusing on RNA transcripts, offers a snapshot of gene activity at a given time humanspecificresearch.org. Proteomics allows for the large-scale study of proteins, including their abundance, modifications, and interactions, providing insights into the functional consequences of this compound exposure humanspecificresearch.orguninet.eduresearchgate.net. Metabolomics, the comprehensive analysis of metabolites, can reveal alterations in cellular metabolic pathways induced by this compound humanspecificresearch.orguninet.eduresearchgate.net.

Integrating these omics layers can help researchers identify key pathways affected by this compound, potential biomarkers of response or resistance, and off-target effects. This systems-level approach can uncover complex interactions and provide a more complete picture than studying individual molecular components in isolation. Future studies could leverage single-cell omics technologies to understand the heterogeneous responses of different cell populations to this compound humanspecificresearch.org. Spatial omics could further reveal how this compound affects molecular profiles within specific tissues or cellular compartments humanspecificresearch.org.

Rational Design of Novel this compound-Based Molecular Probes for Biological Systems

Rational design, a methodical approach utilizing a detailed understanding of structure-function relationships, is a promising avenue for developing novel this compound-based molecular probes . These probes are essential tools for visualizing biological events, tracking the compound within biological systems, identifying its targets, and studying its interactions in real-time nih.gov.

Future research could focus on chemically modifying this compound to incorporate fluorescent tags, radioactive isotopes, or affinity labels without significantly altering its biological activity. These modified this compound molecules could serve as probes for imaging studies, allowing researchers to visualize the distribution and localization of this compound within cells and tissues nih.gov. They could also be used in pull-down assays or other biochemical techniques to identify the specific proteins or other biomolecules that this compound directly interacts with.

The rational design process would involve understanding the structural features of this compound critical for its activity and then strategically introducing modifications that enable detection or capture while preserving the essential binding or reactive properties nih.govrsc.org. Computational tools, such as molecular dynamics simulations and quantum mechanics calculations, can play a vital role in predicting how modifications will affect the probe's behavior and interaction with biological targets .

Exploration of Synergistic Effects with other Bioactive Compounds in Pre-clinical and In Vitro Models

Investigating the synergistic effects of this compound with other bioactive compounds holds significant potential for developing more effective therapeutic strategies. Combining compounds can lead to enhanced efficacy, reduced dosages of individual components, and potentially mitigate the development of resistance nih.govmdpi.com.

Future research should explore combinations of this compound with other natural products or conventional therapeutic agents in pre-clinical and in vitro models. Studies could systematically evaluate combinations using methods like the Chou-Talalay method to determine if the combined effect is synergistic, additive, or antagonistic nih.gov. Pre-clinical studies in animal models could further assess the efficacy and potential benefits of synergistic combinations in a more complex biological context nih.govmdpi.com.

The focus should be on understanding the mechanisms underlying any observed synergy. This could involve investigating whether the compounds act on different targets within the same pathway, modulate each other's bioavailability or metabolism, or overcome resistance mechanisms mdpi.comafjbs.com. Research into synergistic effects is crucial for translating the potential of this compound into practical applications, potentially leading to novel combination therapies.

Methodological Advancements in this compound Isolation, Analysis, and Biological Evaluation

Advancements in methodologies for the isolation, analysis, and biological evaluation of this compound are critical for facilitating future research and potential development. Improving these techniques can lead to higher purity isolates, more sensitive and specific detection methods, and more robust biological assays.

Future directions include developing more efficient and scalable isolation techniques from natural sources or exploring synthetic or semi-synthetic routes to obtain this compound and its analogs. This could involve optimizing chromatographic methods, exploring countercurrent chromatography, or utilizing techniques like supercritical fluid extraction.

In terms of analysis, research could focus on developing highly sensitive and specific analytical methods for detecting and quantifying this compound in complex biological matrices. This might involve advancements in mass spectrometry, hyphenated techniques (e.g., LC-MS/MS), or the development of biosensors.

For biological evaluation, future efforts could focus on developing more physiologically relevant in vitro models, such as 3D cell cultures or organ-on-a-chip systems, which better mimic the in vivo environment episkin.com. Developing standardized protocols for biological assays will also be crucial for ensuring reproducibility and comparability of results across different studies. Furthermore, exploring high-throughput screening methods could accelerate the identification of this compound's effects on a wide range of biological targets or pathways.

By pushing the boundaries in these methodological areas, researchers can overcome current limitations and accelerate the pace of discovery regarding this compound's potential.

Q & A

Basic Research Questions

Q. How can researchers accurately identify and quantify Eupaformonin in plant extracts using advanced chromatographic techniques?

  • Methodological Answer: Combine High-Performance Liquid Chromatography (HPLC) with mass spectrometry (LC-MS/MS) for precise identification. Calibrate using purified this compound standards and validate methods via spike-recovery experiments to assess extraction efficiency . For quantification, employ external calibration curves and ensure reproducibility through triplicate measurements. Consider matrix effects in plant extracts and use internal standards (e.g., deuterated analogs) for correction .

Q. What in vitro models are most suitable for preliminary screening of this compound’s pharmacological activities?

  • Methodological Answer: Use cell-based assays aligned with hypothesized mechanisms. For anti-inflammatory activity, measure TNF-α or IL-6 suppression in LPS-induced macrophages. For anticancer potential, employ MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with dose-response curves (e.g., 1–100 μM). Include positive controls (e.g., dexamethasone for inflammation, cisplatin for cytotoxicity) and account for solvent toxicity (e.g., DMSO < 0.1%) .

Q. How should researchers design a pilot study to evaluate this compound’s bioavailability?

  • Methodological Answer: Use rodent models to assess pharmacokinetic parameters (Cmax, Tmax, AUC). Administer this compound orally and intravenously to calculate absolute bioavailability. Collect plasma samples at timed intervals and quantify via LC-MS/MS. Include a control group and adjust for inter-individual variability using crossover designs where feasible .

Advanced Research Questions

Q. How can contradictory results in this compound’s pro-apoptotic vs. cytoprotective effects be systematically resolved?

  • Methodological Answer: Conduct dose- and time-dependent studies to identify biphasic effects. Use transcriptomic profiling (RNA-seq) to map signaling pathways (e.g., NF-κB, PI3K/AKT) and validate via siRNA knockdown. Replicate experiments across multiple cell lines and primary cultures to rule out model-specific artifacts. Perform meta-analyses of published data to identify confounding variables (e.g., purity, solvent differences) .

Q. What strategies optimize this compound’s stability in formulation studies for in vivo applications?

  • Methodological Answer: Test nano-encapsulation (e.g., liposomes, PLGA nanoparticles) to enhance solubility and prevent degradation. Characterize stability under physiological conditions (pH 7.4, 37°C) using accelerated stability testing. Monitor degradation products via LC-MS and adjust excipients (e.g., cyclodextrins, surfactants) to improve shelf life .

Q. How can multi-omics approaches elucidate this compound’s polypharmacology?

  • Methodological Answer: Integrate proteomics (CRISPR-Cas9 screens), metabolomics (untargeted LC-MS), and network pharmacology to identify off-target interactions. Use molecular docking to predict binding affinities for candidate receptors and validate via surface plasmon resonance (SPR). Cross-reference with cheminformatics databases (e.g., ChEMBL, PubChem) to prioritize high-confidence targets .

Data Analysis & Reporting

Q. What statistical methods are critical for interpreting dose-response heterogeneity in this compound studies?

  • Methodological Answer: Apply nonlinear regression models (e.g., log-logistic curves) to estimate EC50/IC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For heterogeneous responses, employ cluster analysis or machine learning (e.g., random forests) to stratify data by covariates (e.g., cell cycle stage, genetic background) .

Q. How should researchers address limitations in extrapolating this compound’s in vitro efficacy to in vivo models?

  • Methodological Answer: Report bioavailability, tissue distribution, and metabolite activity in vivo. Use physiologically based pharmacokinetic (PBPK) modeling to predict human等效 doses. Acknowledge interspecies differences (e.g., cytochrome P450 expression) and validate findings in human organoids or 3D co-culture systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.